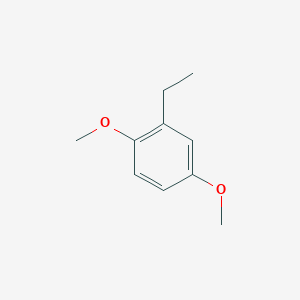

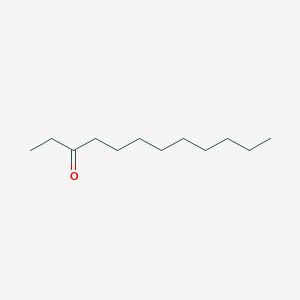

4-Ethylpyrimidin-2-amine

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “4-Ethylpyrimidin-2-amine” were not found, there are general methods for the synthesis of pyrimidine derivatives . For instance, pyridopyrimidine derivatives can be synthesized using various protocols . The review discusses the structures composed of a pyridopyrimidine moiety which have shown therapeutic interest or have already been approved for use as therapeutics .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Ethylpyrimidin-2-amine” were not found, there are general discussions on the chemical reactions of pyrimidine derivatives . For example, pyrimidine compounds have been shown to exhibit various chemical and biological applications .

Physical And Chemical Properties Analysis

“4-Ethylpyrimidin-2-amine” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature . The molecular weight of the compound is 123.16 g/mol.

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .

Antimicrobial Activity

The pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications . This is due to its synthetic accessibility and structural diversity .

Antimalarial Activity

Pyrimidine-based drugs have also been used in the treatment of malaria . Their structural diversity allows for a wide range of applications in the medical field .

Antiviral Activity

Another significant application of pyrimidine-based drugs is in the treatment of viral infections . Their unique structure allows them to interfere with viral replication processes .

Anti-inflammatory and Analgesic Activity

Pyrimidine derivatives have been found to exhibit anti-inflammatory and analgesic properties . This makes them useful in the treatment of conditions characterized by inflammation and pain .

Anticonvulsant Activity

Pyrimidine-based drugs have also been used in the treatment of convulsive disorders . Their ability to modulate neuronal activity makes them effective in controlling seizures .

Antihypertensive Activity

Pyrimidine derivatives have been used in the management of hypertension . They work by relaxing blood vessels, thereby reducing blood pressure .

Antioxidant Activity

Lastly, pyrimidine-based drugs have been found to exhibit antioxidant properties . This makes them useful in combating oxidative stress, which is implicated in various diseases .

Safety and Hazards

The safety information for “4-Ethylpyrimidin-2-amine” indicates that it may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Direcciones Futuras

While specific future directions for “4-Ethylpyrimidin-2-amine” were not found, there are general discussions on the future directions of pyrimidine derivatives . For instance, bioelectrocatalysis, which utilizes materials derived from biological systems as catalysts to catalyze the redox reactions occurring at an electrode, is suggested as a future development direction .

Mecanismo De Acción

Target of Action

4-Ethylpyrimidin-2-amine, like other pyrimidines, is known to have a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, as these mediators are responsible for promoting inflammation in the body.

Biochemical Pathways

The biochemical pathways affected by 4-Ethylpyrimidin-2-amine are those involved in the inflammatory response . By inhibiting the expression and activities of key inflammatory mediators, the compound disrupts these pathways, leading to a reduction in inflammation. The downstream effects of this disruption include a decrease in the symptoms associated with inflammation, such as redness, swelling, and pain.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good membrane permeability .

Result of Action

The molecular and cellular effects of 4-Ethylpyrimidin-2-amine’s action are primarily related to its anti-inflammatory activity. By inhibiting key inflammatory mediators, the compound reduces the overall inflammatory response at the molecular and cellular levels . This can result in a decrease in the symptoms of inflammation.

Propiedades

IUPAC Name |

4-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXFHPIOWFXDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312886 | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylpyrimidin-2-amine | |

CAS RN |

1193-85-7 | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)

![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)

![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)